molecular formula C9H15N3O2 B8628149 N-Methoxy-N-methyl-1-ethyl-5-methylpyrazole-3-carboxamide CAS No. 165743-68-0

N-Methoxy-N-methyl-1-ethyl-5-methylpyrazole-3-carboxamide

Cat. No. B8628149
CAS RN: 165743-68-0
M. Wt: 197.23 g/mol
InChI Key: HDGCDYCAUOUYAE-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-1-ethyl-5-methylpyrazole-3-carboxamide is a useful research compound. Its molecular formula is C9H15N3O2 and its molecular weight is 197.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Methoxy-N-methyl-1-ethyl-5-methylpyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methoxy-N-methyl-1-ethyl-5-methylpyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

165743-68-0

Product Name

N-Methoxy-N-methyl-1-ethyl-5-methylpyrazole-3-carboxamide

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

1-ethyl-N-methoxy-N,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C9H15N3O2/c1-5-12-7(2)6-8(10-12)9(13)11(3)14-4/h6H,5H2,1-4H3

InChI Key

HDGCDYCAUOUYAE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C(=O)N(C)OC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Ethyl-5-methylpyrazole-3-carboxylic acid (5.25 g) in dry dichloromethane (100 ml) containing N,N-dimethylformamide (0.26 ml) was cooled in an ice-bath and treated with a solution of oxalyl chloride (3.27 ml) in dichloromethane (25 ml), added dropwise. The mixture was stirred in the cold for 25 min, and then allowed to warm to room temperature, when evolution of a gas was observed. After 10 min the solvent was removed by evaporation in vacuo and toluene was added and removed (×2) to ensure any residual HCl and oxalyl chloride had been removed. The resultant acid chloride was redissolved in dry dichloromethane and then treated with N,O-dimethylhydroxylamine hydrochloride (3.61 g) . The mixture was cooled in an ice-bath and treated with pyridine (6.0 ml), the mixture was then allowed to stir at room temperature for 1.5 h and then diluted with ether (100 ml) and washed with brine. The organic layer was then dried (MgSO4) and evaporated to leave an oil. This was the chromatographed on silica gel, loading in dichloromethane, and eluting with ethyl acetate/hexane mixtures to give, after evaporation of requisite fractions, the hydroxamate (5.2 g) as a solid: νmax (CH2Cl2) 2982, 2937, 1641, 1489, 1445, 1379, and 975 cm-1 ; δ(CDCl3) 1.43 (3H, t, J 7.3 Hz), 2.29 (3H, s), 3.42 (3H, s), 3.76 (3H, s, ), 4.13 (2H, q, J 7.3 Hz), 6.49 (1H, s); (Found m/z 197.1164. C9H15N3O2 requires m/z 197.1164).
Quantity
5.25 g
Type
reactant
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.27 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

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